Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a carboxylate ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the bromination of a cyclopenta[b]thiophene precursor followed by esterification. One common method includes:
Bromination: The cyclopenta[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
- Substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and OLEDs.
Comparison with Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one
Comparison:
- Structural Differences: While these compounds share the thiophene core, the substituents and their positions vary, leading to differences in reactivity and applications.
- Unique Features: Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it a valuable intermediate for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h2-4H2,1H3 |
InChI Key |
RNDJZYWLDLCSJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.